L-Cysteine 13C3,15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Cysteine 13C3,15N is a labeled form of the amino acid L-cysteine, where three carbon atoms and one nitrogen atom are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as biochemistry, molecular biology, and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Cysteine 13C3,15N is synthesized through a multi-step chemical process. The synthesis typically involves the incorporation of isotopically labeled precursors into the L-cysteine molecule. The reaction conditions are carefully controlled to ensure the correct placement of the isotopic labels. Commonly, the synthesis starts with the labeled carbon and nitrogen sources, which are then subjected to a series of chemical reactions to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under stringent quality control to ensure the isotopic purity and chemical integrity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

L-Cysteine 13C3,15N undergoes various chemical reactions, including:

Oxidation: This reaction converts the thiol group (-SH) of L-cysteine to a disulfide bond (-S-S-), forming cystine.

Reduction: The disulfide bond in cystine can be reduced back to the thiol group, regenerating L-cysteine.

Substitution: The amino group (-NH2) and carboxyl group (-COOH) can participate in substitution reactions, forming derivatives of L-cysteine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution.

Substitution: Various reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Cystine

Reduction: L-Cysteine

Substitution: Various L-cysteine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Proteomics and Metabolomics

L-Cysteine 13C3,15N is widely used in proteomics for quantitative analysis. The stable isotopes allow for precise measurement of protein turnover rates and dynamics. Researchers utilize this compound to label proteins during synthesis, enabling the study of their structure and interactions within biological systems.

Case Study: Protein Dynamics

A study highlighted the use of this compound to investigate protein interactions in cancer cells. By tracking the labeled cysteine, researchers were able to identify key proteins involved in cell signaling pathways that promote tumor growth .

Metabolic Tracing

The compound is instrumental in metabolic tracing studies. For instance, it can be incorporated into metabolic pathways to track the synthesis of glutathione, a critical antioxidant in cells.

Data Table: Metabolic Pathways Involving this compound

Clinical Applications

L-Cysteine has therapeutic potential due to its antioxidant properties. The isotopic form is used in clinical research to assess its effects on various health conditions.

Case Study: Nutritional Therapy

In clinical trials involving patients with severe malnutrition, supplementation with L-Cysteine improved glutathione levels significantly, aiding recovery .

Applications in Food Industry

L-Cysteine is also employed as a food additive due to its ability to improve dough quality and as a flavor enhancer. Its isotopic variant can be used to study its metabolism in food systems.

Table: Uses of L-Cysteine in Food Applications

Mecanismo De Acción

L-Cysteine 13C3,15N exerts its effects primarily through its role as a precursor for biologically active molecules such as hydrogen sulfide (H2S), glutathione, and taurine. The isotopic labels allow researchers to track the incorporation and transformation of L-cysteine in various biochemical pathways. The molecular targets and pathways involved include:

Glutathione Synthesis: L-cysteine is a key precursor for glutathione, a major antioxidant in cells.

Hydrogen Sulfide Production: L-cysteine is converted to hydrogen sulfide, which acts as a signaling molecule in various physiological processes.

Protein Synthesis: L-cysteine is incorporated into proteins, affecting their structure and function.

Comparación Con Compuestos Similares

L-Cysteine 13C3,15N is unique due to its isotopic labeling, which distinguishes it from other forms of L-cysteine. Similar compounds include:

L-Cysteine-13C3: Labeled with carbon-13 but not nitrogen-15.

L-Cysteine-15N: Labeled with nitrogen-15 but not carbon-13.

L-Cystine: The oxidized dimer form of L-cysteine, containing a disulfide bond.

The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed information in research studies compared to singly labeled compounds.

Actividad Biológica

L-Cysteine 13C3,15N is a stable isotope-labeled derivative of the amino acid L-cysteine, which plays a critical role in various biological processes. This article explores its biological activity, focusing on its metabolic functions, implications in health and disease, and relevant research findings.

Overview of L-Cysteine

L-Cysteine is a conditionally essential amino acid that serves as a precursor for several biologically active molecules, including glutathione (GSH), hydrogen sulfide (H2S), and taurine. It is involved in protein synthesis and cellular redox balance, playing a significant role in antioxidant defense mechanisms and detoxification processes .

Metabolic Pathways Involving this compound

The incorporation of isotopically labeled L-cysteine allows researchers to trace metabolic pathways and understand the dynamics of cysteine metabolism. The use of this compound has been particularly valuable in studies of:

- Glutathione Synthesis : Cysteine is a rate-limiting substrate for GSH synthesis. Research indicates that the turnover of cysteine affects GSH levels, which are crucial for maintaining cellular redox homeostasis . For instance, studies using isotopic labeling have shown that cysteine starvation can lead to altered GSH synthesis pathways .

- Formation of Other Thiol Compounds : In metabolic assays, isotopically enriched this compound has been shown to be converted into other thiol compounds such as penicillamine. This conversion highlights the versatility of cysteine as a substrate in various biochemical reactions .

Antioxidant Properties

L-Cysteine's role as a precursor to glutathione underscores its importance in antioxidant defense. Glutathione protects cells from oxidative damage by neutralizing reactive oxygen species (ROS). The isotopically labeled form can be utilized in studies examining how variations in cysteine availability impact oxidative stress responses in different cell types .

Appetite Regulation

Recent studies have indicated that L-Cysteine may influence appetite regulation by suppressing ghrelin levels. This effect has been observed in both rodent models and human subjects, suggesting potential applications for weight management strategies .

Neuroprotective Effects

L-Cysteine's involvement in neurotransmitter synthesis and its capacity to modulate neuroinflammation have led to investigations into its neuroprotective effects. The modulation of H2S production from cysteine has been linked to neuroprotection in models of neurodegenerative diseases .

Case Study: Cystine Starvation and GSH Dynamics

A study investigated the effects of extracellular cystine starvation on GSH synthesis using isotopic tracing with this compound. The results demonstrated that while glycine synthesis remained stable, GSH levels were significantly impacted by cystine availability. This suggests that maintaining adequate cysteine levels is critical for optimal antioxidant capacity within cells .

Table: Summary of Key Research Findings on this compound

Propiedades

Número CAS |

202406-97-1 |

|---|---|

Fórmula molecular |

C3H7NO2S |

Peso molecular |

125.13 g/mol |

Nombre IUPAC |

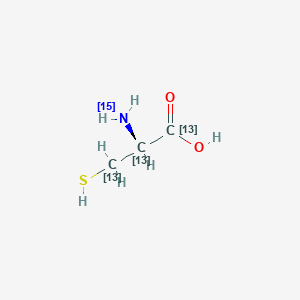

(2S)-2-(15N)azanyl-3-sulfanyl(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |

Clave InChI |

XUJNEKJLAYXESH-ROQAEYOOSA-N |

SMILES |

C(C(C(=O)O)N)S |

SMILES isomérico |

[13CH2]([13C@H]([13C](=O)O)[15NH2])S |

SMILES canónico |

C(C(C(=O)O)N)S |

Sinónimos |

(R)-2-Amino-3-mercaptopropanoic-13C3,15N Acid; (R)-Cysteine-13C3,15N; 2-Amino-3-mercaptopropionic--13C3,15N Acid; Cystein; Cysteine-13C3,15N; Half-cystine-13C3,15N; L-(+)-Cysteine-13C3,15N; 3-Mercapto-L-alanine--13C3,15N; L-Cys-13C3,15N; Thioserine-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.